Edta, disodium cadmium salt

Description

Properties

IUPAC Name |

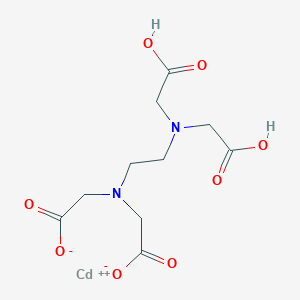

cadmium(2+);2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVHPLKTMNPRV-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CdN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166676 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15954-91-3 | |

| Record name | Cadmium(II) EDTA complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015954913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium(II) EDTA complex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Ion Exchange from EDTA Tetrasodium Salt

The most industrially scalable method involves reacting EDTA tetrasodium salt (Na₄EDTA) with cadmium oxide (CdO) or cadmium carbonate (CdCO₃) under controlled conditions. Adapted from the process described in GB2176787A , this approach leverages ion exchange to replace two sodium ions with a single cadmium ion:

Procedure :

-

Mixing : Combine 1 mole of Na₄EDTA wet cake with 1 mole of CdCO₃ in aqueous suspension under vacuum to prevent oxidation .

-

Reaction : Heat the mixture to 60–80°C with continuous stirring. The exothermic reaction requires cooling to maintain temperature stability .

-

Neutralization : Adjust the pH to 3.5–4.5 using dilute sulfuric acid to precipitate unreacted CdCO₃ .

-

Purification : Decolorize with activated carbon, filter, and concentrate the filtrate under reduced pressure .

-

Crystallization : Cool the solution to 10°C to crystallize Na₂CdEDTA, followed by vacuum drying .

Key Parameters :

-

Stoichiometry : A 1:1 molar ratio of Na₄EDTA to CdCO₃ ensures complete substitution .

-

pH Control : Maintaining pH <5 prevents cadmium hydroxide formation .

-

Yield : Reported yields for analogous metal EDTA salts (e.g., Zn²⁺) exceed 90% under optimized conditions .

Chelation of Cadmium Ions with Preformed EDTA Disodium Salt

An alternative route involves chelating Cd²⁺ ions with EDTA disodium salt (Na₂H₂EDTA). This method, inferred from electrochemical studies and chelation therapy protocols , proceeds as follows:

Procedure :

-

Dissolution : Dissolve Na₂H₂EDTA in deionized water (50–60°C) to form a 0.5 M solution .

-

Cadmium Addition : Slowly add 1 equivalent of Cd(NO₃)₂·4H₂O with stirring. A clear solution indicates complexation .

-

pH Adjustment : Neutralize liberated HNO₃ with NaOH to pH 7–8, ensuring EDTA remains fully deprotonated .

-

Concentration and Crystallization : Evaporate the solution to 30% of its volume, then cool to 5°C for crystallization .

Advantages :

-

Mild Conditions : Conducted at ambient pressure and moderate temperatures .

-

Purity : Avoids byproducts from tetrasodium salt decomposition .

Challenges :

Analytical Validation of Na₂CdEDTA

Titrimetric Analysis :

-

Back-Titration : Dissolve Na₂CdEDTA in HNO₃, add excess ZnSO₄, and titrate unreacted Zn²⁺ with EDTA .

Spectroscopic Methods :

-

UV-Vis : Cd-EDTA complexes exhibit λₘₐₓ at 265 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) .

-

FTIR : Carboxylate stretches at 1600 cm⁻¹ and 1400 cm⁻¹ confirm EDTA coordination .

Electrochemical Verification :

-

Cyclic Voltammetry : Na₂CdEDTA-modified electrodes show distinct Cd²⁺ oxidation peaks at −0.75 V (vs. Ag/AgCl) .

Applications and Environmental Impact

Medical Use :

-

Chelation Therapy : Na₂CdEDTA mobilizes cadmium from tissues, though CaNa₂EDTA is preferred clinically due to lower toxicity .

Industrial Applications :

-

Electroplating : Enhances cadmium deposition uniformity in alloy coatings .

-

Wastewater Treatment : Precipitates heavy metals via competitive ligand exchange .

Environmental Concerns :

Chemical Reactions Analysis

Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions. It can also participate in redox reactions, where the cadmium ion can be reduced or oxidized depending on the reaction conditions.

Common Reagents and Conditions:

Complexation: The compound readily forms complexes with other metal ions in solution. Common reagents include various metal salts and buffer solutions to maintain the desired pH.

Redox Reactions: In the presence of reducing agents such as sodium borohydride, cadmium ions can be reduced to metallic cadmium.

Major Products Formed:

Complexation: Formation of stable metal-EDTA complexes.

Redox Reactions: Metallic cadmium and other reduced metal species.

Scientific Research Applications

Medical Applications

Chelation Therapy

Disodium cadmium salt is primarily utilized in chelation therapy to treat heavy metal poisoning, particularly cadmium. The compound binds to toxic metals in the bloodstream, facilitating their excretion through urine. This application is critical as cadmium exposure can lead to severe health issues, including kidney damage and bone fragility .

Cardiovascular Health

There is ongoing research into the potential benefits of EDTA in treating cardiovascular diseases. Some studies suggest that EDTA may help reduce atherosclerosis by chelating calcium ions from arterial plaques, although more rigorous clinical trials are needed to establish its efficacy conclusively .

Neurotoxicity Management

Heavy metals are known neurotoxins that can lead to inflammatory responses in the nervous system. Disodium cadmium salt has been investigated for its ability to mitigate neurotoxic effects by binding metal ions that contribute to oxidative stress and inflammation .

Environmental Applications

Water Treatment

Disodium cadmium salt is employed in water treatment processes to remove heavy metals from contaminated water sources. Its ability to form stable complexes with cadmium and other toxic metals makes it an effective agent for environmental remediation .

Soil Remediation

In agricultural settings, EDTA is used to enhance the bioavailability of nutrients while also sequestering harmful metals from soil. This dual action helps improve soil quality and crop yield while minimizing the risk of metal toxicity in plants .

Industrial Applications

Food Preservation

EDTA is widely used as a food additive to prevent rancidity by sequestering trace metals that catalyze oxidation reactions. It helps maintain the quality and safety of various food products, including canned goods and salad dressings .

Cosmetics and Personal Care Products

In the cosmetic industry, disodium cadmium salt is included in formulations to enhance stability and prevent degradation caused by metal ions. It is commonly found in shampoos, lotions, and other personal care items .

Laboratory Applications

Biochemistry and Molecular Biology

In laboratory settings, disodium cadmium salt serves as a crucial reagent for various biochemical assays. It is used to deactivate metal-dependent enzymes and prevent metal ion contamination during experiments. Furthermore, it plays a role in tissue culture by preventing cell clumping through calcium chelation .

Analytical Chemistry

EDTA is extensively utilized in complexometric titrations for determining water hardness and analyzing metal concentrations in samples. Its ability to form stable complexes with divalent and trivalent cations allows for precise quantification of metal ions .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medical | Chelation therapy for heavy metal poisoning | Reduces toxicity and facilitates excretion |

| Cardiovascular health | Potential reduction of arterial plaque | |

| Environmental | Water treatment | Removes heavy metals from contaminated sources |

| Soil remediation | Improves soil quality and nutrient availability | |

| Industrial | Food preservation | Prevents rancidity and maintains product quality |

| Cosmetics | Enhances stability of formulations | |

| Laboratory | Biochemical assays | Prevents metal ion contamination |

| Analytical chemistry | Accurate determination of metal concentrations |

Case Studies

-

Lead Poisoning Treatment

A study demonstrated the effectiveness of EDTA in treating lead poisoning in children. The administration of disodium cadmium salt resulted in significant reductions in blood lead levels, showcasing its potential as a therapeutic agent against heavy metal toxicity . -

Environmental Remediation

Research conducted on contaminated water bodies showed that EDTA significantly reduced cadmium levels when applied as part of a remediation strategy. The study highlighted its effectiveness in restoring environmental health by binding toxic metals . -

Cardiovascular Disease Management

A clinical trial explored the use of EDTA chelation therapy for patients with coronary artery disease. Preliminary results indicated improvements in cardiovascular function; however, further studies are necessary to validate these findings comprehensively .

Mechanism of Action

The primary mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that coordinate with the cadmium ion, forming a stable, water-soluble complex. This chelation process effectively sequesters the cadmium ion, preventing it from participating in unwanted chemical reactions .

Comparison with Similar Compounds

EDTA Disodium Salt vs. EDTA Tetrasodium Salt

Key Findings :

- EDTA tetrasodium salt’s basic pH and fully deprotonated carboxyl groups make it superior for nanomaterial synthesis (e.g., Au nanostructures) .

- EDTA disodium salt is preferred in medical and environmental applications where pH neutrality is critical (e.g., anticoagulation, Cu-contaminated soil remediation) .

EDTA Disodium Salt vs. Calcium Disodium EDTA

Key Findings :

- Calcium disodium EDTA is FDA-approved for food preservation due to its lower toxicity and ability to spare calcium .

EDTA Disodium Salt vs. Alternative Chelators (NTA, CIT, DDTC)

Key Findings :

Biological Activity

Ethylenediaminetetraacetic acid (EDTA) is a well-known chelating agent that forms stable complexes with metal ions, enhancing their solubility and facilitating their removal from biological systems. The disodium salt of EDTA, particularly when complexed with cadmium, has garnered attention for its potential applications in bioremediation and therapeutic contexts. This article explores the biological activity of EDTA, disodium cadmium salt , focusing on its mechanisms of action, efficacy in reducing heavy metal toxicity, and its broader implications in health and environmental science.

EDTA functions primarily through chelation, a process where it binds to metal ions, thereby reducing their bioavailability and toxicity. The disodium cadmium salt specifically interacts with cadmium ions, forming a stable complex that can be excreted from the body or removed from contaminated environments. This chelation process is critical in mitigating the harmful effects of heavy metals in biological systems.

1. Chelation Therapy in Medicine

EDTA has been utilized in chelation therapy for treating heavy metal poisoning, including cadmium. Clinical studies have demonstrated that disodium EDTA can significantly lower blood levels of cadmium in patients with heavy metal toxicity. For instance, a study involving patients with coronary artery disease indicated that EDTA chelation therapy could reduce the burden of heavy metals, although its efficacy compared to placebo remains debated .

2. Aquatic Toxicology

Research has shown that EDTA effectively reduces cadmium accumulation in aquatic organisms. A study on Sarotherodon galilaeus fish revealed that incorporating EDTA into their diet significantly decreased cadmium concentrations in both their tissues and the surrounding water . The results indicated improved growth rates and biochemical parameters in treated fish, highlighting the potential of EDTA as a feed additive in aquaculture to mitigate heavy metal toxicity.

| Study | Organism | Cadmium Concentration Reduction | Growth Improvement |

|---|---|---|---|

| Gopal et al. (2009) | Sarotherodon galilaeus | Significant decrease observed | Enhanced weight gain |

| Kargin (1996) | Tilapia zilli | Highest reduction in gills | Improved nutrient utilization |

3. Antimicrobial Properties

Recent studies have also indicated that EDTA possesses antimicrobial activity against various pathogens, including fungi and bacteria. For example, research demonstrated that disodium EDTA inhibited the growth of Fusarium graminearum, a common plant pathogen, by affecting cell wall integrity and permeability . This property suggests potential applications in agriculture for managing fungal infections.

Case Studies

- Clinical Trial on CAD : The TACT (Trial to Assess Chelation Therapy) investigated the effects of intravenous disodium EDTA on patients with coronary artery disease. Although initial enthusiasm surrounded its use for reducing cardiovascular events linked to heavy metal exposure, subsequent analyses questioned its overall effectiveness compared to standard treatments .

- Aquatic Studies : A series of experiments conducted over several weeks demonstrated that various concentrations of EDTA reduced cadmium levels in fish while promoting healthier growth metrics. These findings advocate for the use of EDTA as a safe method for detoxifying aquatic environments contaminated with heavy metals .

Research Findings

The effectiveness of EDTA as a chelator is supported by various studies that highlight its binding affinity for toxic metals over essential nutrients. For instance:

- The formation constants for cadmium and lead are significantly higher than those for essential minerals such as calcium and magnesium, indicating a preferential binding that enhances detoxification efforts .

- Studies have shown that using EDTA can lead to significant reductions in toxic metal accumulation across different biological systems, reinforcing its role as an effective remediation agent.

Q & A

Q. How should EDTA disodium salt solutions be prepared for chelating cadmium ions in experimental workflows?

EDTA disodium salt solutions are typically prepared in deionized water at neutral pH (7.0–7.4) for optimal metal chelation. For example, Sigma-Aldridge protocols recommend dissolving 20 mM EDTA disodium salt (Product Code ED2SS) in water, adjusting pH with NaOH to ensure solubility and stability . In acidic conditions, EDTA disodium salt may precipitate; thus, dropwise addition to buffered solutions (e.g., chitosan-acetic acid mixtures) is advised to avoid unintended precipitation .

Q. What analytical techniques leverage EDTA disodium cadmium salt for metal ion detection or quantification?

EDTA disodium salt is used in spectrophotometric assays to form stable complexes with cadmium ions. For instance, in ammonia-alkaline media, EDTA complexes with Cd²⁺ (log stability constant: 16.46) enable colorimetric detection of cadmium in solution. This method requires pH control to avoid interference from competing ions (e.g., Pb²⁺, log stability constant: 18.04) .

Advanced Research Questions

Q. How can factorial experimental design optimize the synthesis of chitosan-EDTA microparticles for cadmium adsorption studies?

A 3² factorial design can systematically vary parameters such as chitosan-to-EDTA ratio and processing temperature. For example, higher EDTA ratios (e.g., 1:2 w/w) increase solubility and chelation efficiency, while temperatures above 40°C enhance crosslinking but may reduce particle stability. Zeta potential and particle size data (e.g., 15–30 µm) should be analyzed to identify optimal conditions .

Q. How can contradictions between observed lattice constants and claimed cadmium content in CdxPb1−xS films be resolved?

In CdxPb1−xS films synthesized via chemical bath deposition, lattice constants decrease with increasing cadmium content. However, discrepancies arise when assuming a linear Vegard’s law relationship. Researchers should validate cadmium incorporation using X-ray photoelectron spectroscopy (XPS) or energy-dispersive X-ray spectroscopy (EDS), as bath concentration ratios alone may not reflect actual stoichiometry due to differential EDTA complexation kinetics (Pb²⁺ vs. Cd²⁺) .

Q. What criteria determine the selection of EDTA salts (disodium vs. tetrasodium) for heavy metal removal from calcareous soils?

Na₂-EDTA outperforms Na₄-EDTA in calcareous soils due to its lower pH sensitivity and reduced interaction with calcium carbonate. For example, 0.25 M Na₂-EDTA removes >60% of Cd²⁺ at pH 7, whereas Na₄-EDTA requires higher concentrations (≥0.5 M) for comparable efficiency. Soil matrix effects, particularly calcite content, must be quantified to estimate EDTA consumption (e.g., 90% of EDTA may bind to calcite) and optimize cost-effectiveness .

Methodological Considerations

- Stability and Reactivity : EDTA disodium salt is stable under neutral conditions but decomposes in strong acids/bases, releasing toxic gases (e.g., NOx). Avoid storage with oxidizing agents (e.g., NH₃, acetylene) .

- Environmental Impact : While EDTA disodium salt is not bioaccumulative, its use in large-scale applications (e.g., soil remediation) requires post-treatment to recover EDTA-metal complexes and prevent aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.